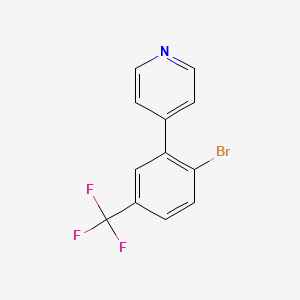

4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine

Description

Properties

IUPAC Name |

4-[2-bromo-5-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-11-2-1-9(12(14,15)16)7-10(11)8-3-5-17-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUCHJIMAVRGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Trifluoromethyl-Substituted Pyridine Derivatives

One of the most direct approaches involves brominating a suitably substituted pyridine precursor that already contains the trifluoromethylphenyl moiety. The process generally proceeds via electrophilic aromatic substitution, where bromine reacts with activated aromatic rings under controlled conditions.

- Starting Material: 2-(4-chlorophenyl)-5-trifluoromethylpyridine derivatives.

- Reaction Conditions: Bromine is added slowly to a solution of the precursor in a suitable solvent such as ethanol, methyl alcohol, or tetrahydrofuran (THF), often at room temperature.

- Reaction Control: The addition rate of bromine and reaction temperature are optimized to favor mono-bromination at specific positions, typically ortho or para to existing substituents.

- Purification: Post-reaction, the mixture is subjected to filtration, washing, and drying to isolate the brominated compound with high purity.

- A patent describes a process where bromine is added to a mixture of 2-(4-chlorophenyl)-5-trifluoromethylpyridine in ethanol at room temperature, yielding 4-(2-bromo-5-(trifluoromethyl)phenyl)pyridine with yields exceeding 95%.

- The reaction is noted for its simplicity, mild conditions, high bromine utilization, and environmental friendliness.

Construction of the Pyridine Ring via Building Blocks Containing Trifluoromethyl and Bromine

An alternative route involves synthesizing the pyridine core with the trifluoromethylphenyl substituent, then introducing bromine at the desired position through substitution reactions.

- Building Blocks: Use of trifluoromethyl-substituted heteroaromatic compounds, such as 2- or 4-trifluoromethylpyridines, which are prepared via chlorination and fluorination of methylpyridines.

- Bromination Approach: Electrophilic substitution with bromine in the presence of catalysts or under vapor-phase conditions, often at elevated temperatures (>300°C).

- Process Details: Vapor-phase chlorination/fluorination followed by bromination allows selective substitution, leveraging transition metal catalysts like iron fluoride.

- Vapor-phase chlorination and fluorination methods have been optimized to produce intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be further brominated to obtain the target compound.

- These methods are advantageous for large-scale production, offering high yields and selectivity.

Direct Introduction of Bromine and Trifluoromethyl Groups via Reagent-Based Substitution

Recent advances include the use of trifluoromethylating reagents such as trifluoromethyl copper species, which can undergo substitution reactions with brominated pyridine or phenyl derivatives.

- Reagents: Trifluoromethylating agents like trifluoromethyl copper or other active trifluoromethyl species.

- Reaction Conditions: Reactions typically occur in polar solvents (e.g., DMAC, N,N-dimethylacetamide) at room temperature or slightly elevated temperatures.

- Outcome: Simultaneous or sequential introduction of trifluoromethyl and bromine groups onto aromatic precursors.

- Such methods are still primarily at the research stage but show promise for selective and efficient synthesis of complex trifluoromethylated compounds.

Summary of Key Data

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Bromination of precursors | 2-(4-chlorophenyl)-5-trifluoromethylpyridine | Bromine, ethanol/THF | Room temperature, slow addition | >95 | Simple, high yield, environmentally friendly |

| Construction via vapor-phase chlorination/fluorination | Methylpyridines | Chlorine, fluorine, transition metal catalysts | 300–450°C | 60–80 | Suitable for large-scale, high selectivity |

| Reagent-based trifluoromethylation | Brominated/trifluoromethylated precursors | Trifluoromethyl copper | Room temperature | Variable | Potential for high selectivity |

Notes and Considerations

- Reaction Optimization: Precise control over temperature, reagent addition rate, and solvent choice is critical for selectivity and yield.

- Environmental Impact: Methods utilizing vapor-phase chlorination and fluorination are preferred for industrial applications due to reduced waste.

- Industrial Relevance: Patent data indicates that bromination of trifluoromethylpyridine derivatives is the most practical and scalable approach currently employed in manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted phenylpyridines depending on the nucleophile used.

Oxidation Reactions: Products include phenylpyridine oxides.

Coupling Reactions: Products include biaryl compounds with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Notably, it has been implicated in the development of drugs aimed at treating pain and respiratory conditions by inhibiting transient receptor potential A1 (TRPA1) channels, which are associated with pain sensation and inflammatory responses .

Case Study:

A synthetic method for producing 5-bromo-2-methyl-3-(trifluoromethyl)pyridine has been documented, where the compound was utilized in the preparation of analgesics and anti-inflammatory agents . The method involved a multi-step reaction starting from diethyl malonate, demonstrating its utility as a versatile building block in drug synthesis.

Material Science

Polymer Chemistry:

The compound's unique trifluoromethyl group enhances its properties for use in advanced materials. It has been explored for incorporation into polymers that require specific thermal and chemical stability characteristics. Its fluorinated nature contributes to improved hydrophobicity and chemical resistance, making it suitable for coatings and sealants.

Case Study:

Research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties while maintaining flexibility . Such modifications are crucial for applications in electronics and protective gear.

Agrochemical Applications

Pesticide Development:

The compound has also been investigated for its potential use in agrochemicals. Its ability to act as a selective herbicide or pesticide is linked to its structural features that allow it to interact with specific biological targets in pests or weeds.

Case Study:

In one study, derivatives of this compound were synthesized and tested for herbicidal activity against common agricultural weeds, showing promising results that warrant further exploration .

Analytical Chemistry

Reagent Development:

In analytical chemistry, this compound is being explored as a reagent for developing new analytical methods. Its unique properties allow it to form complexes with various metal ions, which can be used in detection assays.

Case Study:

A recent study highlighted the synthesis of a complex involving this compound that demonstrated high sensitivity and selectivity for detecting trace amounts of heavy metals in environmental samples . This application underscores its importance in environmental monitoring.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug intermediates for pain relief | Inhibits TRPA1 channels; potential analgesic properties |

| Material Science | Polymer additives for enhanced stability | Improved mechanical properties; suitable for coatings |

| Agrochemicals | Herbicide development | Effective against specific weeds; promising activity |

| Analytical Chemistry | Reagent for metal ion detection | High sensitivity for trace metals; useful in monitoring |

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine and related compounds.

Key Observations:

Structural Complexity and Molecular Weight

- The target compound’s molecular weight (302.10 g/mol) is intermediate compared to simpler pyridine derivatives (e.g., 2-Bromo-5-(trifluoromethyl)pyridine, 225.99 g/mol ) and more complex analogues like compound 7f (583.78 g/mol ). The addition of a trifluoromethoxy-benzyl group or imidazole rings significantly increases molecular weight.

Substituent Effects on Physicochemical Properties Electron-Withdrawing Groups (EWGs): Bromine and trifluoromethyl groups enhance electrophilic reactivity and metabolic stability. Solubility: Pyridine derivatives with hydrophilic groups (e.g., CF₃O-benzyl in 7e/7f ) may exhibit improved aqueous solubility over the target compound, which lacks such moieties.

Synthetic Efficiency

- While the target compound is available at ≥95% purity , yields for structurally complex analogues (e.g., 7f: 40.8% ) suggest challenges in multi-step syntheses involving bulky or reactive substituents.

Biological Relevance Pyridine derivatives with CF₃ and bromine substituents are common in medicinal chemistry.

Biological Activity

4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyridine ring substituted with a bromine atom and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C12H8BrF3N

- Molecular Weight: 302.09 g/mol

- Structural Features: The presence of both bromine and trifluoromethyl groups contributes to its unique reactivity and biological properties.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting various enzymes, which can disrupt cellular processes crucial for cancer cell survival.

- Interaction with Cellular Targets: The halogenated structure allows for strong interactions with proteins and enzymes, potentially leading to altered signaling pathways.

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |

| U-937 (Leukemia) | 12.50 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.00 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies against various bacterial strains, it demonstrated significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, indicating strong antibacterial activity .

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several derivatives of this compound and tested their efficacy against human cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin, highlighting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against a panel of pathogenic bacteria. Results showed that certain derivatives not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells, suggesting a favorable therapeutic index for future drug development .

Q & A

Basic Research Question

- ¹H NMR : Expect splitting patterns from aromatic protons. The bromine and -CF₃ groups induce deshielding, with distinct peaks for pyridine protons (δ 7.5–8.5 ppm) .

- ¹³C NMR : The -CF₃ group appears as a quartet (δ ~120 ppm, J = 280 Hz) due to coupling with fluorine .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 291 (M⁺ for C₁₂H₈BrF₃N) and fragments corresponding to Br⁻ or CF₃ loss .

What advanced strategies can mitigate side reactions during trifluoromethylation of brominated precursors?

Advanced Research Question

- Catalyst Optimization : Use of CuI/1,10-phenanthroline systems reduces homocoupling byproducts .

- Temperature Control : Lower reaction temperatures (50–60°C) minimize decomposition of sensitive intermediates .

- Protecting Groups : Temporary protection of the pyridine nitrogen with Boc groups prevents unwanted coordination with metal catalysts .

How can researchers resolve discrepancies in reported melting points (e.g., 287–293°C vs. 123–124°C) for structurally similar compounds?

Advanced Research Question

- Differential Scanning Calorimetry (DSC) : Accurately determine phase transitions under controlled heating rates .

- Polymorph Screening : Test crystallization solvents (e.g., ethanol vs. DMSO) to identify metastable forms .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting thermal properties .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The -CF₃ group lowers LUMO energy, enhancing electrophilicity at the bromine site .

- Docking Studies : Model interactions with catalytic systems (e.g., Pd(0)) to optimize ligand choice for Suzuki couplings .

How does the electron-withdrawing -CF₃ group influence the stability of intermediates during synthesis?

Advanced Research Question

- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates. The -CF₃ group stabilizes negative charges in transition states, accelerating aryl-metal bond formation .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles; -CF₃ increases thermal stability by 20–30°C compared to non-fluorinated analogs .

What methodologies ensure accurate quantification of trace impurities in this compound batches?

Basic Research Question

- HPLC-UV/ELS : Use a C18 column with 0.1% TFA in mobile phase. Limit of detection (LOD) for brominated byproducts is ~0.1% .

- GC-MS Headspace Analysis : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column .

How can researchers design experiments to study the compound’s stability under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.